molecular formula C14H15N3O3S B2943507 1-[4-(3,4-Dimethoxyphenyl)-6-sulfanyl-1,3,5-triazin-2-yl]propan-2-one CAS No. 565192-89-4

1-[4-(3,4-Dimethoxyphenyl)-6-sulfanyl-1,3,5-triazin-2-yl]propan-2-one

Cat. No. B2943507
M. Wt: 305.35
InChI Key: KTAAJCCMRMDWTJ-UHFFFAOYSA-N
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Description

This compound is a derivative of propan-2-one (also known as acetone) where one of the methyl groups is replaced by a 4-(3,4-Dimethoxyphenyl)-6-sulfanyl-1,3,5-triazin-2-yl group . This suggests that it might have properties similar to other ketones and triazine derivatives.


Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of its constituent parts, including the carbonyl group of the propan-2-one, the aromatic ring of the phenyl group, and the triazine ring .


Chemical Reactions Analysis

As a ketone, this compound would be expected to undergo typical ketone reactions, such as nucleophilic addition. The presence of the aromatic ring and the triazine ring could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carbonyl group could result in polarity and the ability to participate in hydrogen bonding .

Future Directions

The study of new compounds like this one is an important part of advancing our understanding of chemistry and biology. Future research could explore its synthesis, properties, and potential applications .

properties

IUPAC Name

1-[6-(3,4-dimethoxyphenyl)-4-sulfanylidene-1H-1,3,5-triazin-2-yl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-8(18)6-12-15-13(17-14(21)16-12)9-4-5-10(19-2)11(7-9)20-3/h4-5,7H,6H2,1-3H3,(H,15,16,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAAJCCMRMDWTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC(=S)N=C(N1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3,4-Dimethoxy-phenyl)-6-mercapto-[1,3,5]triazin-2-yl]-propan-2-one

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